[4-(Benzyloxy)-2-nitrophenyl]acetic acid
Overview
Description
“[4-(Benzyloxy)-2-nitrophenyl]acetic acid” is a para-substituted phenyl-acetic acid derivative . Its crystals belong to the triclinic crystal system . Molecules of this compound exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups .
Synthesis Analysis
The synthesis of “this compound” could potentially involve the Suzuki–Miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . It could also involve a direct aldol reaction with 4-nitrobenzaldehyde in the presence of (S)-BINAM-L-prolinamide/benzoic acid .Molecular Structure Analysis
The molecular formula of “this compound” is C15H14O3 . Its average mass is 242.270 Da and its monoisotopic mass is 242.094299 Da .Chemical Reactions Analysis
The benzylic hydrogens of alkyl substituents on a benzene ring are activated toward free radical attack . Furthermore, SN1, SN2, and E1 reactions of benzylic halides show enhanced reactivity, due to the adjacent aromatic ring .Physical and Chemical Properties Analysis
“this compound” has an average mass of 242.270 Da and a monoisotopic mass of 242.094299 Da .Scientific Research Applications
Electrochemical Synthesis and Behavior : Sicker et al. (1995) studied the electrochemical reduction of 2-(o-nitrophenylthio)-acetic acid, finding that its reduction in an ammoniacal buffer is well-suited for electrosynthesis of 4-hydroxy-2H-1,4-benzothiazin-3(4H)-one. This demonstrates the compound's utility in electrochemical applications and synthesis.
Cyclic Hydroxamic Acids Synthesis : In research by Hartenstein & Sicker (1993), ethyl 2-nitrophenyl oxalate, a related compound, was used in the hydrogenation process to yield various cyclic hydroxamic acids, highlighting its role in the synthesis of biologically important compounds.
Crystal Structure Analysis : A study by Danish et al. (2015) on a silver complex of 2-(2-nitrophenyl)acetic acid revealed detailed crystallographic information. This kind of research is crucial for understanding the structural properties of compounds for various applications.
Hydroxyl Protecting Group in Organic Synthesis : Daragics & Fügedi (2010) reported the use of (2-nitrophenyl)acetyl as a new, selectively removable hydroxyl protecting group in organic synthesis, indicating its utility in protecting hydroxyl functions.
Synthesis of Hydroxamic Acids and Ureas : Thalluri et al. (2014) demonstrated the use of ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate in the Lossen rearrangement, a method for synthesizing hydroxamic acids and ureas from carboxylic acids, suggesting its importance in organic chemistry.
Photolysis and Artificial Breathing Reaction : Lin & Abe (2021) synthesized a new chromophore using 2-(4-nitrophenyl)-1H-indole, a related compound, for photolysis studies. They observed an 'artificial breathing' type reaction, indicating potential applications in photochemistry.
Safety and Hazards
If inhaled, the person should be moved into fresh air. If not breathing, artificial respiration should be given . In case of skin contact, the area should be washed off with soap and plenty of water . In case of eye contact, eyes should be flushed with water as a precaution . If swallowed, never give anything by mouth to an unconscious person . Rinse mouth with water .
Properties
IUPAC Name |
2-(2-nitro-4-phenylmethoxyphenyl)acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO5/c17-15(18)8-12-6-7-13(9-14(12)16(19)20)21-10-11-4-2-1-3-5-11/h1-7,9H,8,10H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHZOMZYJKKMSM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC(=C(C=C2)CC(=O)O)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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